molecular formula C19H14ClFN6 B2382548 (4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine CAS No. 946290-65-9

(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine

Cat. No. B2382548
CAS RN: 946290-65-9
M. Wt: 380.81
InChI Key: SWOLUWBFYDIPQK-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine is a compound of interest in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase enzyme, which is involved in various signaling pathways in the body. The compound has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

Antimalarial and Antimicrobial Applications

A study on folate antagonists highlights the synthesis of compounds similar to “(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine” for evaluating their antimalarial effects. While some analogues exhibited potent prophylactic activity against Plasmodium gallinaceum infections, they also demonstrated strong antibacterial action against Streptococcus faecalis and Staphylococcus aureus, indicating their broader antimicrobial potential (D. Worth, J. Johnson, E. Elslager, L. M. Werbel, 1978).

Anticancer Applications

The synthesis and characterization of palladium(II) and platinum(II) complexes containing benzimidazole ligands, which are structurally related to the chemical , have been explored for their potential anticancer properties. These complexes exhibited activity against several cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin, indicating their promising application in cancer treatment (N. T. A. Ghani, A. Mansour, 2011).

Radiosensitizing Effects for Cancer Treatment

A study on the radiosensitizing effect of novel phenylpyrimidine derivatives on human lung cancer cells via cell cycle perturbation identified derivatives that significantly increased radiosensitivity. These compounds were able to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, suggesting their utility in enhancing the effectiveness of radiotherapy for cancer treatment (Seung-Youn Jung et al., 2019).

Synthesis and Biological Activity

Research on the synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety, related to the chemical structure of interest, revealed compounds with promising antibacterial and antifungal activities. This study underscores the potential of such derivatives in developing new antimicrobial agents (M. S. Karthikeyan et al., 2006).

properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6/c1-11-9-12(20)5-6-15(11)25-18-16-17(23-8-7-22-16)26-19(27-18)24-14-4-2-3-13(21)10-14/h2-10H,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOLUWBFYDIPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine

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